Butin

Übersicht

Beschreibung

Es wird in verschiedenen Pflanzen gefunden, darunter die Samen von Vernonia anthelmintica und das Holz von Dalbergia odorifera . Butin ist bekannt für seine antioxidativen Eigenschaften und seinen potenziellen gesundheitlichen Nutzen.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Hydroxylierung von Liquiritigenin unter Verwendung von Bacillus megaterium Tyrosinase (BmTYR) als Katalysator . Dieser Biotransformationsprozess ist effizient und ermöglicht die Herstellung von this compound aus kommerziellem Liquiritigenin.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion der Verbindung aus natürlichen Quellen wie Vernonia anthelmintica-Samen oder Dalbergia odorifera-Holz. Der Extraktionsprozess kann eine Lösungsmittelextraktion umfassen, gefolgt von einer Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es an antioxidativen Reaktionen beteiligt ist, bei denen es reaktive Sauerstoffspezies (ROS) abräumt und oxidativen Stress hemmt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Wasserstoffperoxid für Oxidationsreaktionen und Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise milde Temperaturen und einen neutralen bis leicht sauren pH-Wert .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind seine Dimere und Kreuzdimere mit anderen Flavonoiden wie Butein . Diese Produkte werden über antioxidative Wege gebildet, insbesondere über den Wasserstoffatomtransferweg .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine antioxidative Aktivität. Es räumt reaktive Sauerstoffspezies ab und aktiviert antioxidative Enzyme wie Superoxiddismutase und Katalase . This compound hemmt auch den mitochondrienabhängigen apoptotischen Weg, indem es das mitochondriale Membranpotential aufrechterhält und die Freisetzung von Cytochrom c verhindert . Darüber hinaus hemmt es die Mitogen-aktivierte Proteinkinase-Kinase-4- und c-Jun NH2-terminalen Kinase-Pfade, wodurch oxidativer Stress-induzierte Apoptose reduziert wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butin can be synthesized through various methods. One common method involves the hydroxylation of liquiritigenin using Bacillus megaterium tyrosinase (BmTYR) as a catalyst . This biotransformation process is efficient and allows for the production of this compound from commercial liquiritigenin.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources such as Vernonia anthelmintica seeds or Dalbergia odorifera wood. The extraction process may involve solvent extraction followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Butin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in antioxidant reactions, where it scavenges reactive oxygen species (ROS) and inhibits oxidative stress .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from the reactions involving this compound include its dimers and cross-dimers with other flavonoids such as butein . These products are formed through antioxidant pathways, particularly the hydrogen atom transfer pathway .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Butin has been extensively studied for its antioxidant properties, which play a crucial role in protecting cells from oxidative stress. Research indicates that this compound can:

- Scavenge Reactive Oxygen Species (ROS) : It effectively reduces oxidative damage by scavenging ROS, which are harmful byproducts of cellular metabolism.

- Activate Antioxidant Enzymes : Studies show that this compound enhances the activity of enzymes such as superoxide dismutase and catalase, which are vital for cellular defense against oxidative stress .

- Protect Mitochondrial Function : this compound has demonstrated the ability to maintain mitochondrial membrane potential and prevent apoptosis induced by oxidative stress .

Case Study: Cytoprotective Effects Against Oxidative Stress

A study published in 2011 highlighted this compound's protective effects against hydrogen peroxide-induced apoptosis. The findings revealed that this compound treatment significantly reduced mitochondrial dysfunction and restored mitochondrial membrane potential in treated cells .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Maintained |

| ROS Levels | High | Low |

| Apoptotic Markers | High | Reduced |

Cancer Research

This compound's potential as an anticancer agent has been a focal point of research. Its mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate pathways leading to programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Various studies suggest that this compound can inhibit the proliferation of cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and growth .

Case Study: Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it was found to suppress the growth of colon cancer cells by inducing apoptosis and modulating key signaling pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

- Protection Against Neurodegeneration : this compound has been reported to protect neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases .

- Enhancement of Cognitive Function : Preliminary findings indicate that this compound may improve cognitive functions by mitigating oxidative stress in neural tissues.

Case Study: Neuroprotective Mechanism

A study demonstrated that this compound could reduce neuronal death in models of oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease .

Immunomodulatory Effects

This compound also shows promise in modulating immune responses:

- Anti-inflammatory Activity : It has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Enhancement of Immune Function : Some studies suggest that this compound can enhance the immune response, making it a candidate for further research in immunotherapy applications .

Wirkmechanismus

Butin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and activates antioxidant enzymes such as superoxide dismutase and catalase . This compound also inhibits the mitochondria-dependent apoptotic pathway by maintaining mitochondrial membrane potential and preventing the release of cytochrome c . Additionally, it inhibits the mitogen-activated protein kinase kinase-4 and c-Jun NH2-terminal kinase pathways, reducing oxidative stress-induced apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Butin umfassen andere Flavonoide wie Butein, Liquiritigenin und Naringenin .

Einzigartigkeit

This compound ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das zu seiner starken antioxidativen Aktivität beiträgt. Im Vergleich zu Butein hat this compound eine höhere antioxidative Kapazität und hemmt Ferroptose in Erastin-behandelten, aus Knochenmark gewonnenen mesenchymalen Stammzellen effektiver . Dies macht this compound zu einer wertvollen Verbindung in der Forschung, die sich auf oxidativen Stress und damit verbundene Krankheiten konzentriert.

Biologische Aktivität

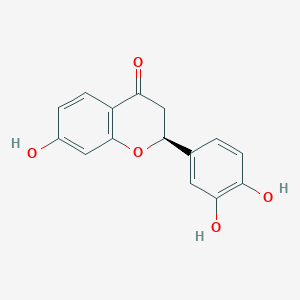

Butin, chemically known as 7,3',4'-trihydroxydihydroflavone, is a flavonoid compound found in various plants. It has garnered attention for its potential therapeutic effects, particularly in the context of oxidative stress and metabolic disorders. This article provides a comprehensive overview of the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several biological activities primarily through its antioxidant properties and modulation of cellular signaling pathways. Key mechanisms include:

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). It reduces oxidative stress by scavenging reactive oxygen species (ROS) and decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Apoptosis Regulation : this compound influences apoptotic pathways by modulating caspase activity. In diabetic models, this compound treatment significantly downregulated caspase-3 activity, which is implicated in pancreatic β-cell apoptosis due to oxidative stress .

- Inflammation Modulation : this compound has been shown to reduce pro-inflammatory cytokines such as interleukin-1β in diabetic rats, indicating its potential role in mitigating inflammation associated with metabolic disorders .

In Vivo Studies

Recent studies have demonstrated this compound's efficacy in animal models:

- Diabetes Management : In an alloxan-induced diabetic rat model, this compound administration improved glucose metabolism and restored biochemical parameters. Treatment resulted in enhanced insulin secretion and protection against pancreatic histopathological changes .

- Oxidative Stress Protection : this compound demonstrated protective effects against hydrogen peroxide-induced cell death by inhibiting mitochondrial dysfunction and preserving mitochondrial membrane potential. This was achieved through the inhibition of caspase-dependent pathways .

In Vitro Studies

In vitro investigations further elucidate this compound's biological activities:

- Cell Viability : In HT22 hippocampal cells, this compound ameliorated glutamate-induced neurotoxicity by restoring mitochondrial function and reducing oxidative stress markers .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activities:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Diabetes Management : A study involving diabetic rats treated with this compound revealed significant improvements in blood glucose levels and insulin sensitivity. The study emphasized the role of this compound in restoring pancreatic function and reducing oxidative damage.

- Neuroprotective Effects : In a case study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by oxidative stress.

Eigenschaften

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197708 | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-14-8 | |

| Record name | (-)-Butin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.